molecular formula C35H28N2O7 B039775 ポリイミド樹脂 CAS No. 62929-02-6

ポリイミド樹脂

カタログ番号: B039775
CAS番号: 62929-02-6
分子量: 588.6 g/mol
InChIキー: CDTDIQLZIBORMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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科学的研究の応用

Dimorpholamine has a wide range of applications in scientific research:

作用機序

ジモルホラミンは、脳の呼吸器と循環器の中枢を刺激することで効果を発揮します。これは、呼吸量と血圧の上昇につながります。ジモルホラミンの分子標的は、呼吸器と循環器の中枢にある受容体であり、化合物の結合により活性化されます。 作用機序に関与する正確な経路はまだ調査中です .

類似化合物の比較

類似化合物

  • N,N’-ジブチル-N,N’-ジカルボキシモルホリンエチレンジアミン
  • N-ブチルモルホリン-4-カルボキサミド
  • エチレンジアミン誘導体

ユニークさ

ジモルホラミンは、呼吸器と循環器の中枢の両方に対する強力な刺激作用を持つためユニークです。 他の類似化合物とは異なり、それは二重の効果を持ち、呼吸器と循環器の不全を含む状態の治療に非常に効果的です .

準備方法

合成ルートと反応条件

ジモルホラミンは、N-ブチルモルホリン-4-カルボキサミドとエチレンジアミンとの反応によって合成することができます。この反応は、通常、エタノールなどの溶媒を使用し、還流条件下で行われます。 生成物はその後、再結晶によって精製されます .

工業的製造方法

工業的な環境では、ジモルホラミンの製造は、同様の合成ルートに従いますが、より大規模で行われます。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。 連続フローリアクターや自動化システムの使用は、反応条件と製品品質の一貫性を維持するのに役立ちます .

化学反応の分析

反応の種類

ジモルホラミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、ジモルホラミンの酸化物、還元されたアミン、置換された化合物などのさまざまなジモルホラミンの誘導体が含まれます .

科学研究への応用

ジモルホラミンは、科学研究で幅広い用途があります。

類似化合物との比較

Similar Compounds

  • N,N’-dibutyl-N,N’-dicarboxymorpholine ethylenediamine
  • N-butylmorpholine-4-carboxamide
  • Ethylenediamine derivatives

Uniqueness

Dimorpholamine is unique due to its potent stimulating action on both respiratory and circulatory centers. Unlike other similar compounds, it has a dual effect, making it highly effective in treating conditions involving respiratory and circulatory insufficiency .

特性

IUPAC Name

1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTDIQLZIBORMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910001
Record name 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62929-02-6, 106442-40-4
Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.853 kg (2.92 mols) of 1,3-bis(4-aminophenoxy)benzene, 1.04 kg (3.25 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum total of the diamine components: 6.50 mols) as the diamines and 0.956 kg (3.25 mols) of diphathalic acid dianhydride and 1,443 kg (3.25 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared.
[Compound]
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Reaction Step One
Quantity
0.853 kg
Type
reactant
Reaction Step Two
Quantity
1.04 kg
Type
reactant
Reaction Step Two
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Reaction Step Two
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.81 kg
Type
solvent
Reaction Step Two
[Compound]
Name
diamines
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
diphathalic acid dianhydride
Quantity
0.956 kg
Type
reactant
Reaction Step Four
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.25 mol
Type
reactant
Reaction Step Five
[Compound]
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

In 11.81 kg of N-methyl-2-pyrrolidone were dissolved 0.94 kg (3.25 mols) of 1,3-bis(4-aminophenoxy)benzene, 0.936 kg (2.92 mols) of 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl, and 0.081 kg (0.33 mol) of bis(aminopropyl)tetramethyldisiloxane (the sum of the diamine components: 6.50 mols) as diamines and 0.764 kg (2.60 mols) of diphathalic acid dianhydride and 1,732 kg (3.90 mols) of 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride (the sum of the tetracarboxylic acid dianhydride components: 6.50 mols) as aromatic tetracarboxylic acid dianhydrides. The resulting solution was stirred at room temperature for 24 hours. The temperature of the solution was raised to 75° C., and when the viscosity reached 5,000 c.p., heating was stopped, and the solution was allowed to stand to cool it to room temperature. By adding 0.696 kg (1.93 mols) of an N-methyl compound to the solution, a solution of a photosensitive polyimide resin precursor was prepared. After coating the solution of the photosensitive polyimide resin precursor obtained above on a long stainless steel (SUS 304) foil having a thickness of 25 μm by a continuous cater, the coating layer was dried by heating at 120° C. for 2 minutes to form the coating layer of the photosensitive polyimide resin precursor.
[Compound]
Name
aromatic tetracarboxylic acid dianhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-methyl
Quantity
0.696 kg
Type
reactant
Reaction Step Two
Quantity
0.94 kg
Type
reactant
Reaction Step Three
Quantity
0.936 kg
Type
reactant
Reaction Step Three
Name
bis(aminopropyl)tetramethyldisiloxane
Quantity
0.081 kg
Type
reactant
Reaction Step Three
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.81 kg
Type
solvent
Reaction Step Three
[Compound]
Name
diamines
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diphathalic acid dianhydride
Quantity
0.764 kg
Type
reactant
Reaction Step Five
Name
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
Quantity
3.9 mol
Type
reactant
Reaction Step Six
[Compound]
Name
tetracarboxylic acid dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Into a four-neck flask equipped with a thermometer, a stirrer, and a nitrogen introducing tube charged were 10.711 g (0.0364 mol) of 3,3',4,4'-biphenyltetracarboxylic dianhydride, 7.289 g (0.0364 mol) of 2,4'-diaminodiphenyl ether, and 72 g of N-methylpyrrolidone while gaseous nitrogen was passed through the flask. With stirring, reaction was allowed to proceed at room temperature for 10 hours. Due to the formation of polyamic acids having a high molecular weight, the viscosity of the reaction system increased to such a degree that stirring became difficult. After addition of a small amount of water for controlling the molecular weight, the reaction mixture was heated at 60° C. After addition of 52 g of acetic anhydride and 26 g of pyridine, the resulting mixture was allowed to stand for 12 hours at room temperature. The obtained paste was introduced into methanol, and the precipitated fine particles of a solid resin were collected. After sufficiently washed by boiling it in methanol, the solid resin was dried under a reduced pressure at 80° C. for 10 hours, to obtain a powdery polyimide resin (reduced viscosity: 0.68 dl/g) having the repeating unit represented by the following formula.
Quantity
10.711 g
Type
reactant
Reaction Step One
[Compound]
Name
2,4'-diaminodiphenyl ether
Quantity
7.289 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
52 g
Type
reactant
Reaction Step Five
Quantity
26 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Into a four-neck bottle reactor equipped with a stirrer and a nitrogen gas conduit under the flow rate of nitrogen gas of 20 cc/min, 41 g (0.1 mole) of 2,2-bis[4-(4-aminophenoxy)phenyl]-propane (BAPP) was placed and dissolved in N-methylpyrrolidone (NMP). After 15 minutes at a temperature of 15° C., in a first flask, 2.94 g (0.01 mole) 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) was dissolved in 10 g of NMP meanwhile maintained at a temperature of 15° C. and kept introducing of nitrogen. In a second flask, 22.54 g (0.07 mole) of 3,3′,4,4′-benzophenone-tetracarboxylic dianhydride (BTDA) was dissolved in 15 g of NMP and fed into the above reactor that the nitrogen gas was continuously charged and stirred to carry out the reaction for one hour. 6.2 g (0.02 mole) of 4,4′-oxydiphthalic anhydride (ODPA) and 30 g of NMP were fed in a third flask and then stirred to dissolve. Subsequently, the mixture in the third flask was added to the above reactor that the nitrogen gas was continuously charged and stirred at a temperature of 15° C. to carry out the reaction for four hours to obtain polyamic acid (PAA) resin. Stopping the introduction of nitrogen, the reactor was equipped with Dean Stack instrument to distill water off. 87 Grams of toluene was added into the reactor and the temperature of the reactor was increased to 185° C. for subjecting to cyclodehydration to convert polyamic acid into polyimide resin while azeotropic distillation with toluene was carried out to remove water continuously. When no water was distilled off, the temperature of the reaction was cooled to room temperature. Then methanol was added into the reactor to precipitate the polyimide resin. The precipitated polyimide resin was filtered and washed with methanol twice, and dried in an oven to obtain polyimide resin powder.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
3,3′,4,4′-benzophenone
Quantity
22.54 g
Type
reactant
Reaction Step Three
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 g
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Reactant of Route 2
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Reactant of Route 3
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Reactant of Route 4
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Reactant of Route 5
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Reactant of Route 6
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Customer
Q & A

Q1: What makes polyimide resins suitable for high-temperature applications?

A1: Polyimide resins possess remarkable heat resistance, with some formulations exhibiting glass transition temperatures exceeding 300°C [, ]. This characteristic stems from their aromatic structure and strong intermolecular forces, making them ideal for applications like aerospace components and electronic devices [, ].

Q2: How does the incorporation of fillers impact the properties of polyimide resins?

A2: Fillers like carbon fibers, thermally conductive ceramics, and modified graphene significantly enhance the mechanical, thermal, and electrical properties of polyimide resin composites [, , ]. For example, carbon fiber reinforcement substantially increases tensile and flexural strength, making them suitable for demanding structural applications [].

Q3: What are the advantages of using polyimide resins in flexible electronics?

A3: Polyimide resins exhibit excellent flexibility, high dielectric strength, and low coefficient of thermal expansion, making them suitable for flexible substrates in electronics [, ]. Their ability to be processed into thin films further expands their utility in flexible displays, sensors, and printed circuit boards [, ].

Q4: What is the typical molecular structure of a polyimide resin?

A4: Polyimide resins generally consist of repeating units formed by the reaction of dianhydrides, such as pyromellitic dianhydride, with diamines, like 4,4'-oxydianiline [, ]. The specific choice of monomers dictates the final properties of the resin.

Q5: How can the properties of polyimide resins be tailored through structural modifications?

A5: Incorporating specific monomers during synthesis can fine-tune resin properties. For instance, introducing bulky side groups or flexible linkages can influence glass transition temperature and solubility [, ].

Q6: What role does molecular weight play in determining polyimide resin characteristics?

A6: Molecular weight significantly influences viscosity, mechanical strength, and processing behavior [, ]. Higher molecular weight resins generally exhibit greater strength and toughness but can be more challenging to process.

Q7: What are the common curing mechanisms employed for polyimide resins?

A7: Polyimide resins can be cured thermally, typically at elevated temperatures, to induce imidization and crosslinking, resulting in a rigid, infusible network [, ]. Alternatively, some formulations utilize catalytic curing agents, such as isopropyl peroxide and cobalt naphthenate, to lower curing temperatures and reduce processing challenges [].

Q8: How does the choice of solvent affect the processing of polyimide resins?

A8: Solvent selection is crucial for achieving desired viscosity, film uniformity, and compatibility with other components [, ]. High-boiling-point polar solvents, while effective, can pose challenges during removal and impact final properties [, ].

Q9: What are some challenges associated with processing polyimide resins?

A9: High processing temperatures, potential for void formation, and the need for specialized equipment can pose challenges during manufacturing [, ]. Research continues to explore innovative processing techniques, such as resin transfer molding (RTM), to overcome these limitations and expand applications [].

Q10: What are the typical degradation pathways for polyimide resins?

A11: Degradation mechanisms can involve chain scission, oxidation, and hydrolysis, leading to deterioration of mechanical properties and changes in color []. Understanding these pathways is crucial for developing strategies to enhance long-term stability.

Q11: What analytical techniques are commonly employed to characterize polyimide resins?

A12: Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) are routinely used to analyze the chemical structure, thermal properties, and mechanical behavior of polyimide resins [, ].

Q12: How can surface modifications of polyimide resins be characterized?

A13: Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) provide insights into the chemical composition and modification of polyimide resin surfaces [].

Q13: What are the environmental concerns associated with polyimide resins?

A14: The inherent recalcitrance of some polyimide resins can pose challenges for recycling and disposal. Research is exploring biodegradable polyimide formulations and sustainable manufacturing processes to mitigate environmental impact [].

Q14: What are some emerging research trends in the field of polyimide resins?

A15: Current research focuses on developing high-performance, lightweight polyimide composites for aerospace applications, exploring bio-based and biodegradable polyimides for sustainability, and tailoring resin properties for advanced applications like flexible electronics and high-frequency communications [].

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